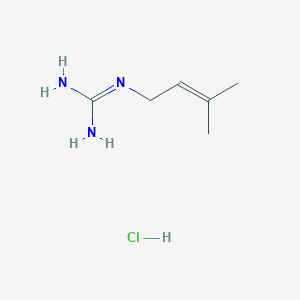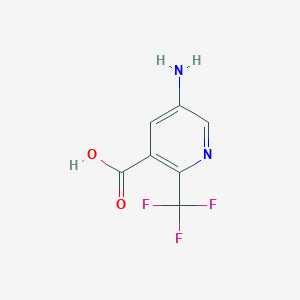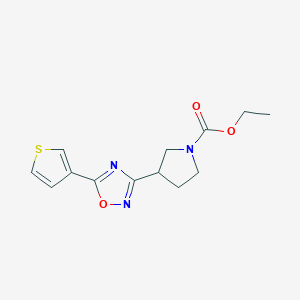
1-(3-Methylbut-2-en-1-yl)guanidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ガレギン(塩酸塩)は、ヤギの草としても知られる植物Galega officinalisに由来するグアニジン誘導体です。この化合物は、糖尿病治療薬の開発における役割から、歴史的に重要な意味を持っています。 ガレギン(塩酸塩)は、特に糖尿病管理の文脈において、その潜在的な治療効果について研究されてきました .
2. 製法
合成経路および反応条件: ガレギン(塩酸塩)は、様々な化学経路によって合成することができます。一般的な方法の1つは、Galega officinalisからガレギンを抽出し、その後塩酸塩に変換することです。 抽出プロセスは通常、メタノールまたはエタノールなどの溶媒を使用して、活性化合物を分離します .
工業生産方法: 工業的な設定では、バイオテクノロジー技術を使用して、ガレギン(塩酸塩)の生産を拡大することができます。例えば、Galega officinalisの毛状根培養は、Rhizobium rhizogenes株A4を使用して誘導されてきました。 これらの培養物は、その後キトサン、サリチル酸、超音波などのエリシターで処理され、ガレギン含有量が強化されます .
準備方法
Synthetic Routes and Reaction Conditions: Galegine (hydrochloride) can be synthesized through various chemical routes. One common method involves the extraction of galegine from Galega officinalis, followed by its conversion to the hydrochloride salt. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the active compound .
Industrial Production Methods: In industrial settings, galegine (hydrochloride) production can be scaled up using biotechnological techniques. For instance, hairy root cultures of Galega officinalis have been induced using Rhizobium rhizogenes strain A4. These cultures are then treated with elicitors like chitosan, salicylic acid, and ultrasonic waves to enhance galegine content .
化学反応の分析
反応の種類: ガレギン(塩酸塩)は、酸化、還元、置換など、様々な化学反応を起こします。これらの反応は、化合物の構造を修飾し、薬理学的特性を強化するために不可欠です。
一般的な試薬と条件:
酸化: ガレギンは、制御された条件下で過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: 置換反応は、多くの場合、ハロゲン化物またはアミンなどの求核試薬を関与させ、ガレギン分子上の特定の官能基を置換します.
主な生成物: これらの反応から生成される主な生成物には、ガレギンの様々な誘導体があり、それらは異なる薬理学的活性を示す可能性があります。 例えば、ヒドロキシガレギンは、ガレギンのヒドロキシル化誘導体です .
科学的研究の応用
ガレギン(塩酸塩)は、幅広い科学研究における応用範囲を持っています。
化学: 他のグアニジン誘導体や関連化合物を合成するための前駆体として使用されます。
生物学: ガレギンは、グルコース代謝とインスリン感受性への影響について研究されてきました。
医学: この化合物は、潜在的な抗糖尿病特性を持ち、高血糖の管理における役割について調査されてきました。
作用機序
ガレギン(塩酸塩)は、主にAMP活性化プロテインキナーゼ(AMPK)の活性化を通じてその効果を発揮します。この活性化は、骨格筋におけるグルコース取り込みを促進し、アセチルCoAカルボキシラーゼを阻害することにより、脂肪酸合成を減少させます。 さらに、ガレギンは抗菌活性があり、Staphylococcus aureus株に対する最小阻害濃度を示します .
類似の化合物:
メトホルミン: ガレギン様化合物に由来する広く使用されている抗糖尿病薬。
フェンホルミン: 抗糖尿病特性を持つ別のビグアニド誘導体ですが、毒性に関する懸念から中止されました.
独自性: ガレギン(塩酸塩)は、Galega officinalisに由来する自然起源と、現代の抗糖尿病薬の開発における歴史的な重要性によって独自性を持っています。 メトホルミンやフェンホルミンとは異なり、ガレギン自体は臨床的に広く使用されていませんが、貴重な研究ツールであり、他の治療用化合物の前駆体として役立ちます .
類似化合物との比較
Metformin: A widely used antidiabetic drug derived from galegine-like compounds.
Phenformin: Another biguanide derivative with antidiabetic properties, though it was discontinued due to toxicity concerns.
Uniqueness: Galegine (hydrochloride) is unique due to its natural origin from Galega officinalis and its historical significance in the development of modern antidiabetic medications. Unlike metformin and phenformin, galegine itself is not widely used clinically but serves as a valuable research tool and precursor for other therapeutic compounds .
特性
IUPAC Name |
2-(3-methylbut-2-enyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.ClH/c1-5(2)3-4-9-6(7)8;/h3H,4H2,1-2H3,(H4,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORPDBRMGGUYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN=C(N)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2731669.png)
![2-[3-(4-fluorobenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2731670.png)
![2-METHYL-6-{[1-(4-PHENYLOXANE-4-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE](/img/structure/B2731671.png)
![N-(2,4-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2731672.png)
![4-ETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE](/img/structure/B2731673.png)


![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2731677.png)
![5-(4-fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2731679.png)
![4-(benzenesulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2731680.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2731685.png)
![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2731686.png)
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid](/img/structure/B2731688.png)
